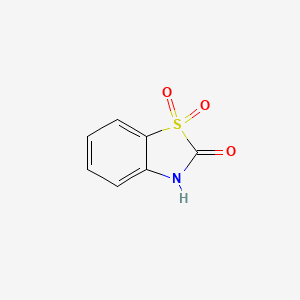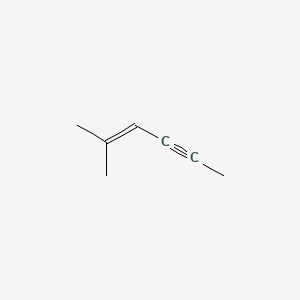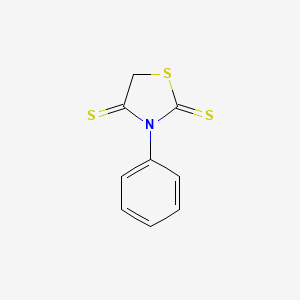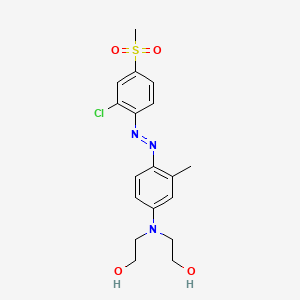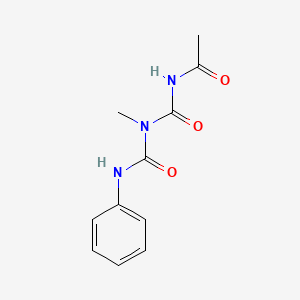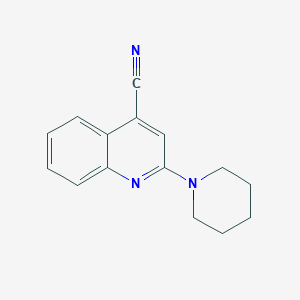
4-Quinolinecarbonitrile,2-(1-piperidinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Quinolinecarbonitrile,2-(1-piperidinyl)- is a chemical compound with the molecular formula C15H15N3. It is known for its unique structure, which includes a quinoline ring substituted with a carbonitrile group and a piperidinyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinecarbonitrile,2-(1-piperidinyl)- typically involves the reaction of quinoline derivatives with piperidine and cyanide sources. One common method includes the following steps:
Starting Materials: Quinoline, piperidine, and a cyanide source (e.g., sodium cyanide or potassium cyanide).
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.
Catalysts: Catalysts such as palladium or copper may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-Quinolinecarbonitrile,2-(1-piperidinyl)- may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets stringent quality standards .
化学反应分析
Types of Reactions
4-Quinolinecarbonitrile,2-(1-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The piperidinyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
4-Quinolinecarbonitrile,2-(1-piperidinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 4-Quinolinecarbonitrile,2-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
4-Quinolinecarbonitrile,2-(1-piperidinyl)- can be compared with other similar compounds, such as:
4-Quinolinecarbonitrile,2-(1-morpholinyl)-: Similar structure but with a morpholine group instead of a piperidine group.
4-Quinolinecarbonitrile,2-(1-pyrrolidinyl)-: Similar structure but with a pyrrolidine group instead of a piperidine group.
4-Quinolinecarbonitrile,2-(1-azepanyl)-: Similar structure but with an azepane group instead of a piperidine group.
The uniqueness of 4-Quinolinecarbonitrile,2-(1-piperidinyl)- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to its analogs .
属性
分子式 |
C15H15N3 |
|---|---|
分子量 |
237.30 g/mol |
IUPAC 名称 |
2-piperidin-1-ylquinoline-4-carbonitrile |
InChI |
InChI=1S/C15H15N3/c16-11-12-10-15(18-8-4-1-5-9-18)17-14-7-3-2-6-13(12)14/h2-3,6-7,10H,1,4-5,8-9H2 |
InChI 键 |
PMXZFISGNWVTRJ-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C(=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzene, 1,1'-[2-methyl-2-(phenylthio)cyclopropylidene]bis-](/img/structure/B13805989.png)

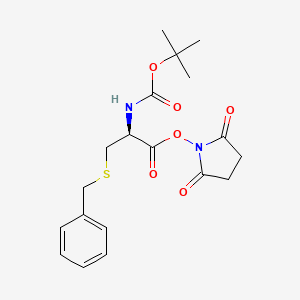
![1H,6H-[1,4]Dioxepino[2,3-f]benzimidazole(9CI)](/img/structure/B13806003.png)
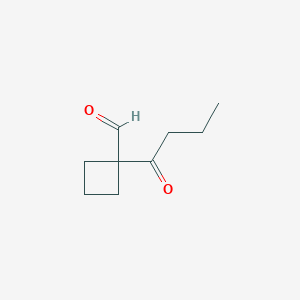
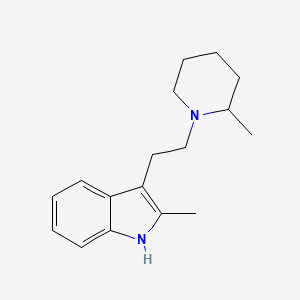
![3,7-Methano-1H-pyrrolo[2,1-C][1,4]oxazine](/img/structure/B13806021.png)
